6-bromo-5-methoxy-1H-benzo[d][1,2,3]triazole
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Overview
Description
6-bromo-5-methoxy-1H-benzo[d][1,2,3]triazole is a heterocyclic compound . It is a derivative of benzotriazole, which is a bicyclic compound that can be viewed as fused rings of the aromatic compounds benzene and triazole .
Synthesis Analysis
The synthesis of 1,2,3-triazole derivatives often involves a Cu(I) catalyzed [3 + 2] dipolar cycloaddition . This reaction is between N-substituted(prop-2-yn-1-yl)amines and benzyl 2-azidoacetates .Molecular Structure Analysis
The molecular structure of this compound is similar to that of benzotriazole, which features two fused rings . Its five-membered ring contains three consecutive nitrogen atoms .Chemical Reactions Analysis
Triazole compounds, including this compound, are capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .Scientific Research Applications
Synthesis and Anticancer Evaluation
Researchers have synthesized and evaluated various derivatives of 1,2,4-triazoles for their potential anticancer activity. For instance, a study by Bekircan et al. (2008) focused on creating compounds that were tested against a range of cancer cell lines, including lung, breast, and leukemia cancers.
Antimicrobial Activities
Several studies have focused on the antimicrobial properties of 1,2,4-triazole derivatives. Bhardwaj (2014) synthesized N-aminoalkylated derivatives of benzo[d][1,2,3]triazole, which showed significant activity against various bacteria and fungi strains.
Anti-inflammatory and Antinociceptive Evaluation
Compounds derived from 1,2,4-triazoles have shown potential anti-inflammatory and antinociceptive (pain-relieving) activities. A study by Upmanyu et al. (2011) demonstrated the effectiveness of these derivatives in reducing inflammation and pain.
Antiproliferative Activities
The potential of 1,2,4-triazole derivatives in inhibiting cell proliferation has been explored. For example, Narayana et al. (2010) synthesized and evaluated various derivatives for their antiproliferative activity against different cell lines.
Alkylating Agents for Cancer Treatment
Some 1,2,3-triazole derivatives have been synthesized as potential alkylating agents for cancer treatment. A study by De las Heras et al. (1979) focused on producing compounds that showed inhibitory effects on the growth of cancer cells.
Mechanism of Action
Target of Action
Similar compounds such as benzotriazole derivatives have been found to bind with high affinity to multiple receptors , suggesting that 6-bromo-5-methoxy-1H-benzo[d][1,2,3]triazole may also interact with various biological targets.
Mode of Action
Benzotriazole derivatives, a class of compounds to which this compound belongs, are known to form π–π stacking interactions and hydrogen bonds with enzymes and receptors in biological systems . This suggests that this compound may interact with its targets in a similar manner.
Biochemical Pathways
Benzotriazole derivatives have been reported to exhibit a broad spectrum of biological properties, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
The compound’s molecular weight is 22805 , which may influence its bioavailability and pharmacokinetic profile.
Result of Action
Benzotriazole derivatives have been reported to exhibit anticancer, antifungal, antibacterial, antiviral, antiparasitic, and antioxidative activities , suggesting that this compound may have similar effects.
Future Directions
Properties
IUPAC Name |
5-bromo-6-methoxy-2H-benzotriazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrN3O/c1-12-7-3-6-5(2-4(7)8)9-11-10-6/h2-3H,1H3,(H,9,10,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHWDDAKMDHIMOU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=NNN=C2C=C1Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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